![molecular formula C13H12Cl2O2S B12549589 1-Cyclopropyl-3-[3,4-dichloro-2-(methylsulfanyl)phenyl]propane-1,3-dione CAS No. 153556-23-1](/img/structure/B12549589.png)
1-Cyclopropyl-3-[3,4-dichloro-2-(methylsulfanyl)phenyl]propane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-Cyclopropyl-3-[3,4-dichloro-2-(méthylsulfanyl)phényl]propane-1,3-dione est un composé organique doté d'une structure complexe incluant un groupe cyclopropyle, un groupe dichlorophényle et un groupe méthylsulfanyl.
Méthodes De Préparation
La synthèse de la 1-Cyclopropyl-3-[3,4-dichloro-2-(méthylsulfanyl)phényl]propane-1,3-dione peut être réalisée selon plusieurs voies de synthèse. Une méthode courante implique la réaction de la cyclopropyl cétone avec le 3,4-dichloro-2-(méthylsulfanyl)benzaldéhyde dans des conditions spécifiques. La réaction nécessite généralement une base telle que l'hydrure de sodium ou le tert-butylate de potassium pour faciliter la formation du produit souhaité. La réaction est réalisée sous atmosphère inerte, souvent en utilisant des solvants comme le tétrahydrofurane (THF) ou le diméthylformamide (DMF) pour assurer un déroulement efficace de la réaction .
Analyse Des Réactions Chimiques
La 1-Cyclopropyl-3-[3,4-dichloro-2-(méthylsulfanyl)phényl]propane-1,3-dione subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation des acides carboxyliques ou des cétones correspondants.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme l'hydrure de lithium aluminium ou le borohydrure de sodium, conduisant à la formation d'alcools ou d'alcanes.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où les atomes de chlore sont remplacés par d'autres nucléophiles tels que les amines ou les thiols.
Applications de recherche scientifique
La 1-Cyclopropyl-3-[3,4-dichloro-2-(méthylsulfanyl)phényl]propane-1,3-dione présente plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme élément de base dans la synthèse de molécules organiques plus complexes. Sa structure unique permet d'explorer de nouvelles réactions chimiques et de nouveaux mécanismes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses. Les chercheurs étudient ses interactions avec diverses cibles biologiques pour comprendre son mécanisme d'action.
Médecine : Des applications thérapeutiques potentielles sont explorées, en particulier dans le développement de nouveaux médicaments. Sa capacité à interagir avec des enzymes et des récepteurs spécifiques en fait un candidat pour la découverte de médicaments.
Mécanisme d'action
Le mécanisme d'action de la 1-Cyclopropyl-3-[3,4-dichloro-2-(méthylsulfanyl)phényl]propane-1,3-dione implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération cellulaire, ce qui lui confère des propriétés anticancéreuses. Les voies exactes et les cibles moléculaires dépendent de l'application spécifique et font l'objet de recherches en cours .
Applications De Recherche Scientifique
1-Cyclopropyl-3-[3,4-dichloro-2-(methylsulfanyl)phenyl]propane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs. Its ability to interact with specific enzymes and receptors makes it a candidate for drug discovery.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-3-[3,4-dichloro-2-(methylsulfanyl)phenyl]propane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
La 1-Cyclopropyl-3-[3,4-dichloro-2-(méthylsulfanyl)phényl]propane-1,3-dione peut être comparée à des composés similaires tels que :
1-Cyclopropyl-3-(3,4-dichlorophényl)urée : Ce composé présente un groupe dichlorophényle similaire, mais diffère par la présence d'un fragment urée au lieu de la structure propane-1,3-dione.
1-Cyclopropyl-3-[2-(méthylsulfanyl)-4-(trifluorométhyl)phényl]propane-1,3-dione : Ce composé présente un groupe trifluorométhyle au lieu du groupe dichloro, ce qui peut modifier considérablement ses propriétés chimiques et ses activités biologiques.
Propriétés
Numéro CAS |
153556-23-1 |
|---|---|
Formule moléculaire |
C13H12Cl2O2S |
Poids moléculaire |
303.2 g/mol |
Nom IUPAC |
1-cyclopropyl-3-(3,4-dichloro-2-methylsulfanylphenyl)propane-1,3-dione |
InChI |
InChI=1S/C13H12Cl2O2S/c1-18-13-8(4-5-9(14)12(13)15)11(17)6-10(16)7-2-3-7/h4-5,7H,2-3,6H2,1H3 |
Clé InChI |
VDLMWVZPZQWFJQ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC(=C1Cl)Cl)C(=O)CC(=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


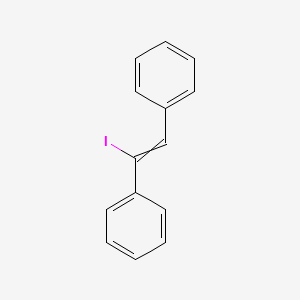
![Ethanone, 1-[2-[(2-methylphenoxy)methyl]phenyl]-2-(methylsulfinyl)-](/img/structure/B12549512.png)
![4-benzyl-1-[(5-phenyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B12549515.png)
![1,4-Bis[(2-ethylhexyl)oxy]-2,5-diiodobenzene](/img/structure/B12549519.png)
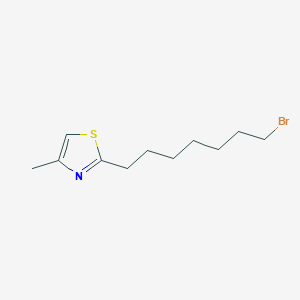

![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-](/img/structure/B12549534.png)
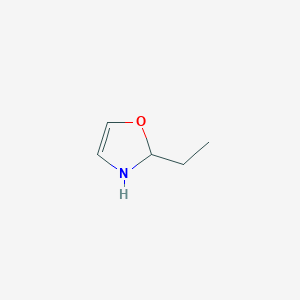
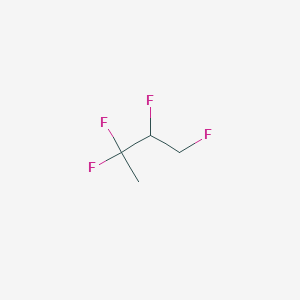
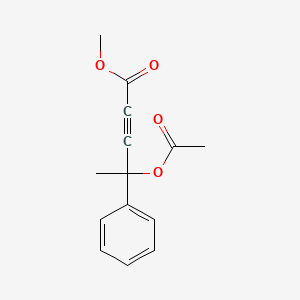
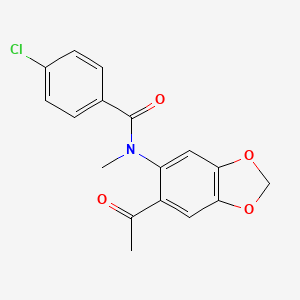
![2-{[tert-Butyl(dimethyl)silyl]oxy}-1-methyl-5-[(triphenylmethyl)disulfanyl]-1H-indole](/img/structure/B12549581.png)
![3,3-Dimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene](/img/structure/B12549588.png)

